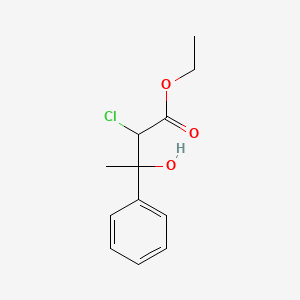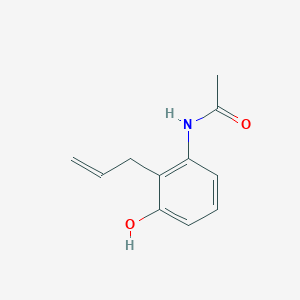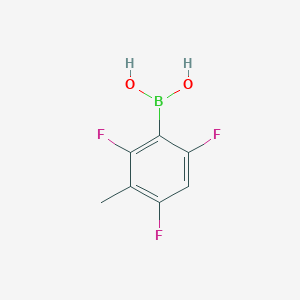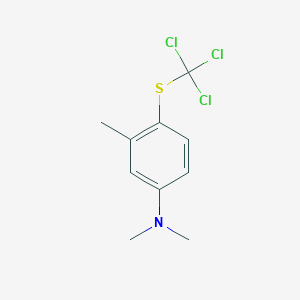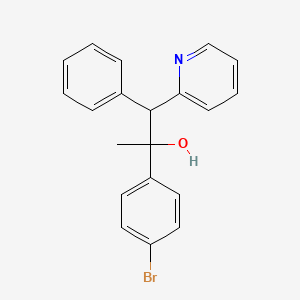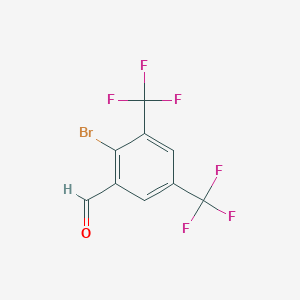
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C9H3BrF6O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- typically involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. The reaction is carried out in a round-bottom flask equipped with a magnetic stirrer. The starting material, 3,5-bis(trifluoromethyl)benzyl alcohol, is mixed with a catalytic amount of TEMPO (0.05 mmol) and dissolved in dichloromethane (8 mL). Hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol) are then added to the reaction mixture. The flask is sealed and connected to an oxygen-filled balloon to maintain an oxygen-rich environment. The reaction is allowed to proceed at room temperature for several hours until completion .
Industrial Production Methods
Industrial production methods for Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-bromo-3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 2-bromo-3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration and energy production . The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethyl groups enhance its stability and lipophilicity. This combination makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H3BrF6O |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
2-bromo-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H3BrF6O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-3H |
Clé InChI |
YDHKZHOKNCIWJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)Br)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



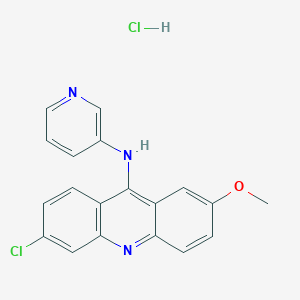
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

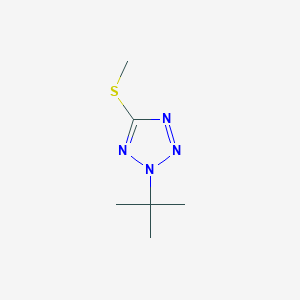

![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
